molecular formula C10H14BrNO B6618785 2-(4-bromophenyl)-2-methoxypropan-1-amine CAS No. 1368537-73-8

2-(4-bromophenyl)-2-methoxypropan-1-amine

Cat. No.: B6618785
CAS No.: 1368537-73-8
M. Wt: 244.13 g/mol
InChI Key: FPOZYDORTHRYIT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methoxypropan-1-amine is an organic compound characterized by the presence of a bromophenyl group attached to a methoxypropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-2-methoxypropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methoxypropan-1-amine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methoxypropan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the process include ethanol, methanol, and dichloromethane.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the functional groups attached to the phenyl ring.

    2-(4-Bromophenyl)ethanol: Contains a similar bromophenyl group but has an ethanol moiety instead of a methoxypropan-1-amine structure.

    4-Bromophenylamine: Similar bromophenyl group with an amine functional group.

Uniqueness: 2-(4-Bromophenyl)-2-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropan-1-amine structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-2-methoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(7-12,13-2)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOZYDORTHRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368537-73-8
Record name 2-(4-bromophenyl)-2-methoxypropan-1-amine
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